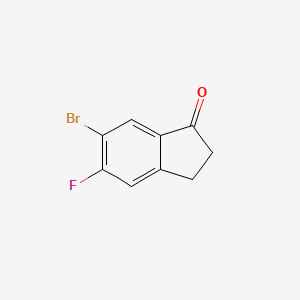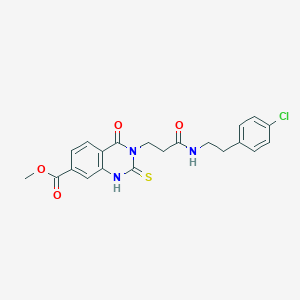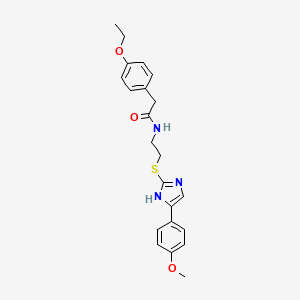
(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is a complex organic molecule that appears to be related to the family of cyanoacrylamides. These compounds are known for their various applications, including their use in the pharmaceutical industry and as herbicides. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from the related compounds discussed therein.
Synthesis Analysis
The synthesis of related cyanoacrylamide compounds involves a reaction between an aldehyde and cyanoacetamide. For instance, the synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was achieved through a solid-state reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide in a 1:1 molar ratio . This suggests that the synthesis of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride might also involve a similar approach, possibly using 4-isopropyl benzaldehyde and a suitable amine in place of 3-hydroxy benzaldehyde.
Molecular Structure Analysis
The molecular structure of cyanoacrylamides is characterized by the presence of a cyano group and an acrylamide moiety. In the case of the related compound (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic system with specific lattice parameters and features dimers connected via strong hydrogen bonds . While the exact structure of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is not provided, it can be inferred that it may also exhibit a similar crystalline structure with its own unique lattice parameters and bonding patterns.
Chemical Reactions Analysis
Cyanoacrylamides can participate in various chemical reactions due to their functional groups. The cyano group can undergo nucleophilic addition reactions, while the acrylamide moiety can be involved in polymerization reactions. Although the specific chemical reactions of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride are not detailed in the provided papers, it is likely that it shares similar reactivity with other cyanoacrylamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylamides can be quite diverse. For example, the related compound (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide exhibits thermal properties such as heat of fusion, entropy of fusion, and interfacial energy, which were studied using differential scanning calorimetry (DSC) . These properties are important for understanding the stability and behavior of the compound under various conditions. The herbicidal activity of another related compound suggests that the substitution pattern on the acrylate moiety is crucial for biological activity . This implies that (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride may also have specific physical and chemical properties that could be studied to determine its potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Piperidine-based Derivatives
A study by Abdel‐Aziz et al. (2009) describes the synthesis of 1,3-thiazole derivatives using 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide and 2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enethioamide. This process contributes to the development of compounds with potential anti-arrhythmic activity.
Chemical Rearrangement Studies
Yokoyama et al. (1985) investigated the chemical rearrangements involving 2-cyano-3-hydroxy-3-(methylthio)acrylamide, a compound structurally similar to the one , providing insights into the behavior of such molecules under specific conditions. These findings can be found in their publication in the Journal of The Chemical Society, Chemical Communications.
Material Science and Corrosion Inhibition
- Use in Corrosion Inhibition: Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives, like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, in corrosion inhibition for copper in acidic solutions. This research, published in Nanomaterials, highlights the potential of such compounds in protecting metals from corrosion.
Optoelectronic Applications
- Optoelectronic Properties Study: Fonkem et al. (2019) conducted a theoretical study on a molecule closely related to the compound of interest, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, assessing its optoelectronic properties. These properties make it an important dye in DSSC. The study, published in the Journal of the Iranian Chemical Society, provides valuable insights for applications in optoelectronics.
Polymer Chemistry
- Polyacrylamide Derivatives in Polymer Chemistry: The work of Lu et al. (2010) in the Journal of Polymer Science Part A discusses the synthesis of enantiopure acrylamide derivatives and their polymerization. These findings are crucial for developing polymers with specific optical and chiral properties.
Herbicidal Applications
- Herbicidal Activity: Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating significant herbicidal activities. This study, published in the Journal of agricultural and food chemistry, reveals the potential of similar acrylamide compounds in agricultural applications.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(4-piperidin-1-ylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O.ClH/c1-18(2)20-8-6-19(7-9-20)16-21(17-25)24(28)26-22-10-12-23(13-11-22)27-14-4-3-5-15-27;/h6-13,16,18H,3-5,14-15H2,1-2H3,(H,26,28);1H/b21-16+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCNIHLRMOXLJQ-JEBHESKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)N3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B3011194.png)
![5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B3011195.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)
![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)

![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B3011207.png)

![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)
![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)

![2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B3011214.png)